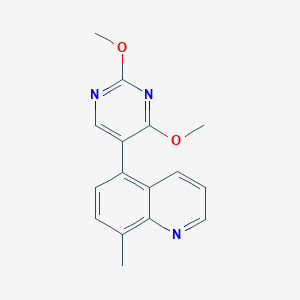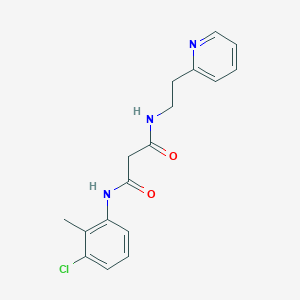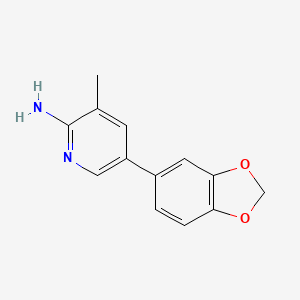![molecular formula C19H21N3 B5907217 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B5907217.png)
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole, also known as MPPI, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole is not fully understood, but it is believed to involve the modulation of neurotransmitter levels and the regulation of cellular processes through the binding of the sigma-1 receptor. 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has been shown to have a number of biochemical and physiological effects, including the inhibition of MAO-A activity, the binding to the sigma-1 receptor, and the modulation of neurotransmitter levels. 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has also been shown to have antioxidant properties and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole in lab experiments is its ability to selectively inhibit MAO-A activity, which allows researchers to study the effects of altered neurotransmitter levels on behavior and cognition. However, one limitation of using 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole is its relatively low potency compared to other MAO-A inhibitors, which may require higher doses to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole. One area of interest is the development of more potent MAO-A inhibitors based on the structure of 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole. Another area of interest is the investigation of the sigma-1 receptor as a potential target for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole and its potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole involves the reaction of 1-methyl-1H-indole with 2-pyridin-2-ylpyrrolidine in the presence of a catalyst. The resulting product is then purified through a series of steps, including recrystallization and column chromatography. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Aplicaciones Científicas De Investigación
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One study found that 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has the ability to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. This suggests that 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole may have antidepressant and anxiolytic effects.
Another study found that 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has the ability to bind to the sigma-1 receptor, which is involved in the regulation of cellular processes such as calcium signaling and protein synthesis. This suggests that 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-21-13-15(16-7-2-3-9-18(16)21)14-22-12-6-10-19(22)17-8-4-5-11-20-17/h2-5,7-9,11,13,19H,6,10,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZMSTKWOOJNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN3CCCC3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)
![N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5907156.png)


![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5907172.png)

![ethyl 4-{[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B5907182.png)
![N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide](/img/structure/B5907192.png)

![N-(2,5-dimethoxybenzyl)-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B5907225.png)
![7-(4-fluorophenyl)-2-[1-(2-methoxyethyl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5907227.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-{[5-(1H-imidazol-2-yl)-2-thienyl]carbonyl}piperidin-3-ol](/img/structure/B5907230.png)
![5-{1-[(5-ethylpyridin-2-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-methoxypyrimidine](/img/structure/B5907245.png)